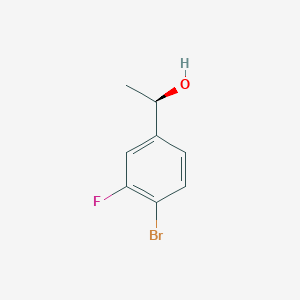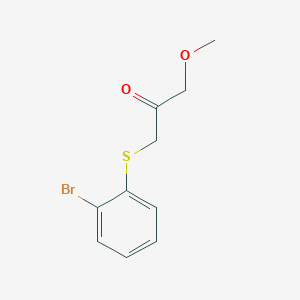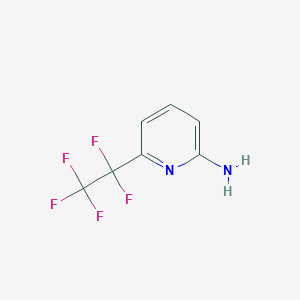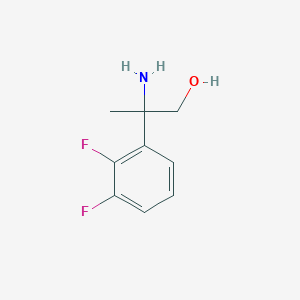
1-(3-Methoxy-4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-methylbenzyl group
準備方法
The synthesis of 1-(3-Methoxy-4-methylbenzyl)piperazine typically involves the reaction of piperazine with 3-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
1-(3-Methoxy-4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the benzyl group, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Methoxy-4-methylbenzyl)piperazine has several scientific research applications, including:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.
Chemical Research: In chemical research, this compound is used as a starting material for the synthesis of more complex molecules. It serves as a versatile scaffold for the development of new compounds with desired properties.
Biological Studies: Researchers use this compound to study its biological activity and potential effects on different biological systems. It may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific characteristics.
作用機序
The mechanism of action of 1-(3-Methoxy-4-methylbenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in pharmaceuticals or biological studies.
類似化合物との比較
1-(3-Methoxy-4-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperazine: This compound has a similar structure but with a different substitution pattern on the benzyl group. It may exhibit different chemical and biological properties due to this variation.
1-(3-Methylbenzyl)piperazine: Lacking the methoxy group, this compound may have different reactivity and applications compared to this compound.
1-(3-Methoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[(3-methoxy-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-4-12(9-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChIキー |
JHDAKBZWWNLGCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)









![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)



